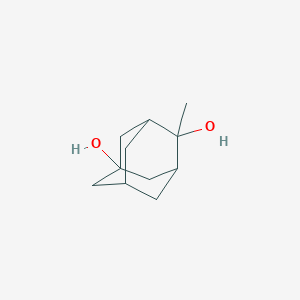

4-Methyladamantane-1,4-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyladamantane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-10(12)8-2-7-3-9(10)6-11(13,4-7)5-8/h7-9,12-13H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZUAKQPIUGQKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3CC1CC(C3)(C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602592 | |

| Record name | 4-Methyltricyclo[3.3.1.1~3,7~]decane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165963-57-5 | |

| Record name | 4-Methyltricyclo[3.3.1.13,7]decane-1,4-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165963-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyltricyclo[3.3.1.1~3,7~]decane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyladamantane 1,4 Diol and Analogous Adamantane Diols

Classical and Contemporary Approaches to Adamantane (B196018) Core Construction and Functionalization

The synthesis of adamantane derivatives is fundamentally built upon methods that can either construct the cage structure from simpler precursors or functionalize the pre-existing hydrocarbon. nih.gov The inherent properties of adamantane, such as its high symmetry and the differing reactivity of its secondary and tertiary carbon-hydrogen bonds, have made it a benchmark substrate for developing new synthetic reactions. rsc.orgresearchgate.net

Carbocation-Mediated Skeletal Rearrangements and Cyclization Reactions

Historically, the construction of the adamantane skeleton has been famously achieved through carbocation-mediated rearrangements. A notable example is the Lewis acid-catalyzed rearrangement of polycyclic hydrocarbon precursors into the thermodynamically stable adamantane cage. nih.gov This process is driven by the formation of a highly stable 1-adamantyl carbocation, which acts as a key intermediate in these intricate skeletal reorganizations. nih.gov

These carbocationic pathways are not limited to core construction. They are also central to functionalizing the adamantane molecule. For instance, the Ritter reaction allows for the direct synthesis of 1-aminoadamantanes, which are crucial precursors for many other derivatives. nih.gov Similarly, reactions in acidic media can facilitate the introduction of various functional groups, leveraging the stability of the bridgehead carbocation. researchgate.net The synthesis of many adamantane derivatives relies on halogenated intermediates which can then be converted to the 1-adamantyl carbocation for further substitution. nih.gov

Radical-Based Functionalization Strategies for C-H Bond Activation

Direct functionalization of adamantane's C-H bonds via radical intermediates offers a powerful alternative to carbocation chemistry. rsc.orgresearchgate.net Given the high bond dissociation energies of adamantane's C-H bonds (approximately 99 kcal/mol for tertiary and 96 kcal/mol for secondary positions), highly reactive radical species are required for hydrogen atom abstraction (HAT). rsc.orgresearchgate.net

Common methods for generating adamantyl radicals include:

Halogen and Alkoxyl Radicals: Species like those derived from peroxides can abstract hydrogen atoms, though sometimes with low selectivity between the tertiary and secondary positions. rsc.orgresearchgate.net

Photoredox Catalysis: This modern approach uses photocatalysts, such as diarylketones or decatungstate, to generate the necessary radicals under milder conditions, offering improved selectivity. researchgate.net Photoredox activation has proven effective for functionalizing the strong C-H bonds characteristic of diamondoids like adamantane. researchgate.net

Once formed, the adamantyl radical can be trapped by various radical acceptors to form new C-C bonds. Giese-type reactions, for example, involve the addition of the adamantyl radical to an electrophilic alkene, providing a versatile method for alkylation. rsc.org These radical-based strategies have been successfully employed to introduce a wide range of functional groups, including alkenes, alkynes, arenes, and carbonyls, directly onto the adamantane scaffold. rsc.orgresearchgate.net

Directed Oxidation and Hydroxylation Procedures for Tertiary Carbon Atoms

The selective oxidation of adamantane's tertiary C-H bonds to hydroxyl groups is a critical transformation for synthesizing adamantane diols. The bridgehead positions are electronically favored for oxidation due to the stability of the resulting tertiary radical or carbocation intermediates. mdpi.com A variety of catalytic systems have been developed to achieve this transformation with high efficiency and selectivity.

Recent advances include:

Biomimetic Catalysts: Iron and manganese complexes that mimic cytochrome P450 enzymes have been developed to catalyze the hydroxylation of alkanes. acs.orgfrontiersin.orgfrontiersin.org These catalysts can exhibit high selectivity for tertiary C-H bonds over secondary ones. For example, certain ruthenium-porphyrin complexes have been shown to convert the tertiary C-H bond in adamantane to the corresponding alcohol with up to 80% yield. mdpi.com

Mechanochemistry: A solvent-free method using an iron catalyst and a green oxidant (sodium percarbonate) has been shown to exclusively oxidize adamantane to 1-adamantanol (B105290) by grinding the solid reactants at room temperature. acs.org

Electrochemical Methods: Using a biomimetic iron complex as a redox mediator in an electrochemical cell provides an efficient way to selectively oxidize unactivated C-H bonds. frontiersin.orgfrontiersin.org

These methods provide powerful tools for introducing hydroxyl groups at the bridgehead positions, a key step in the synthesis of compounds like 1,3-adamantanediol (B44800) and, by extension, 4-Methyladamantane-1,4-diol. acs.org

Table 1: Catalytic Systems for Tertiary C-H Hydroxylation of Adamantane

| Catalyst System | Oxidant | Key Features | Reference(s) |

|---|---|---|---|

| Iron-based catalyst | Sodium Percarbonate | Solvent-free, mechanochemical, exclusive oxidation to 1-adamantanol. | acs.org |

| Fe(PDP), Fe(CF3-PDP) | Various | Non-heme iron catalysts with high site-selectivity. | frontiersin.org |

| Co(TPFPP)(CF3SO3) | m-CPBA | High selectivity for tertiary over secondary C-H bonds. | frontiersin.orgfrontiersin.org |

| Ru(TPFPP)(CO) | 2,6-Cl2pyNO | Converts tertiary C-H bond to tertiary alcohol only (65% conversion, 80% yield). | mdpi.com |

Regio- and Stereoselective Syntheses of Adamantane Diols

For a molecule like 4-Methyladamantane-1,4-diol, which has two hydroxyl groups at specific positions, the control of regiochemistry and stereochemistry is paramount.

Control of Hydroxyl Group Placement via Site-Selective Functionalization

Regioselectivity in the synthesis of adamantane diols involves directing the hydroxylation to specific carbon atoms on the adamantane cage. While the tertiary bridgehead positions are generally more reactive, achieving selectivity between different bridgehead positions in a substituted adamantane requires careful control of the reaction conditions.

Strategies for regioselective hydroxylation include:

Catalyst Control: The choice of catalyst can profoundly influence where oxidation occurs. Non-heme iron catalysts developed by White and coworkers, for instance, are known for their high degree of site-selectivity in C-H bond oxidation. frontiersin.org

Directing Groups: The presence of existing functional groups can direct incoming reagents to specific sites. While often used to activate nearby C-H bonds, electronic effects of substituents can influence the reactivity of distal positions.

Biocatalysis: Whole-cell biotransformations can offer exceptional regioselectivity. For example, cells of Kitasatospora sp. have been used to catalyze the hydroxylation of 1,3-adamantanediol to 1,3,5-adamantanetriol (B1366330) with high precision. nih.gov This approach also worked for converting 1-adamantanol to 1,3,5-adamantanetriol, demonstrating the enzyme's ability to perform multiple, site-selective hydroxylations. nih.gov

Disproportionation reactions can also be used to prepare diols; for example, 1-hydroxyadamantane can be used to prepare 1,3- and 1,4-dihydroxy-adamantane. researchgate.net The synthesis of 1,3-adamantanediol has been achieved in high yield (up to 95%) from 3-hydroxyadamantane-1-carboxylic acid via a process involving chlorination, decarbonylation, and hydrolysis. acs.org These principles of controlling hydroxyl group placement are directly applicable to the synthesis of asymmetrically substituted diols like 4-Methyladamantane-1,4-diol.

Table 2: Examples of Regioselective Adamantane Hydroxylation

| Substrate | Reagent/Catalyst | Product | Key Outcome | Reference(s) |

|---|---|---|---|---|

| Adamantane | Iron-based catalyst / Sodium Percarbonate | 1-Adamantanol | Exclusive oxidation at the tertiary position. | acs.org |

| 1,3-Adamantanediol | Kitasatospora sp. cells | 1,3,5-Adamantanetriol | Regioselective hydroxylation at the C5 position. | nih.gov |

| 1-Adamantanol | Kitasatospora sp. cells | 1,3,5-Adamantanetriol | Stepwise regioselective hydroxylation at C3 and C5. | nih.gov |

Diastereoselective and Enantioselective Pathways for Diol Formation

The introduction of multiple substituents can create chiral centers within the adamantane framework, leading to the possibility of different stereoisomers. For example, 1,2-disubstituted adamantane derivatives are chiral. mdpi.com The synthesis of a specific stereoisomer of an adamantane diol requires stereoselective reactions.

Approaches to stereocontrol include:

Chiral Catalysts: The use of chiral catalysts can induce enantioselectivity in reactions such as oxidation or hydroxylation, leading to a preference for one enantiomer over the other.

Stereoselective Rearrangements: Ring-expansion or cyclization reactions from chiral, non-racemic precursors can transfer that chirality to the final adamantane product. The synthesis of adamantane 1,2-diol has been achieved from protoadamant-4-one via the formation and subsequent acid-catalyzed opening of an oxirane ring. mdpi.com

Resolution of Racemates: A classical approach involves synthesizing a racemic mixture of the desired diol and then separating the enantiomers, often through derivatization with a chiral auxiliary.

While specific enantioselective syntheses for 4-Methyladamantane-1,4-diol are not widely documented in the reviewed literature, the principles have been established in the synthesis of other complex adamantane derivatives, including those with biological activity. rsc.orgrsc.org For instance, stereoselective routes to adamantane-substituted piperidines have been developed from chiral homoallylamines, demonstrating that complex stereochemical challenges in adamantane chemistry can be overcome. rsc.org The synthesis of pinane-based 2-amino-1,3-diols also highlights the use of stereoselective aminohydroxylation to construct specific stereoisomers. beilstein-journals.org These methodologies form the foundation upon which stereoselective syntheses of specific adamantane diols can be designed and executed.

Multi-Component Reactions and Cascade Cycloadditions in Adamantane Diol Synthesis

The synthesis of the rigid and sterically demanding adamantane framework, particularly with the introduction of multiple hydroxyl groups, presents a significant synthetic challenge. Traditional methods often require multiple steps, harsh reaction conditions, and may suffer from low yields. In this context, multi-component reactions (MCRs) and cascade cycloadditions have emerged as powerful strategies for the efficient construction of complex adamantane diol scaffolds. organic-chemistry.orgfrontiersin.org

MCRs, by definition, involve the reaction of three or more starting materials in a single synthetic operation to form a product that contains the essential parts of all the initial reactants. tcichemicals.com This approach offers significant advantages in terms of atom economy, reduced waste generation, and simplified purification procedures. While specific MCRs leading directly to 4-methyladamantane-1,4-diol are not extensively documented in readily available literature, the principles of MCRs are widely applied to the synthesis of highly substituted and functionally diverse adamantane derivatives. nih.gov For instance, the Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, can be adapted to create complex heterocyclic structures which could, in principle, be attached to or incorporate an adamantane moiety. organic-chemistry.org Similarly, isocyanide-based MCRs, such as the Ugi and Passerini reactions, are known for their ability to generate a high degree of molecular diversity and could be envisioned for the construction of adamantane-containing peptide-like structures or other complex architectures. mdpi.com

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations, often of a cycloaddition nature, where the product of one reaction becomes the substrate for the next. This strategy allows for the rapid assembly of complex polycyclic systems like adamantane from simpler precursors. A notable example involves the use of bicyclo[3.3.1]nonane derivatives as precursors. These can be assembled through a cascade of aldol, Michael, and Dieckmann condensations in a one-pot reaction, leading to a densely substituted adamantane core. mdpi.com

Furthermore, 1,3-dipolar cycloaddition reactions of adamantane-derived nitrones with various dipolarophiles, such as maleimides, have been shown to produce isoxazolidine-fused adamantane structures. researchgate.net While not directly yielding diols, the resulting isoxazolidine (B1194047) ring can be reductively cleaved to afford 1,3-aminoalcohols, demonstrating the potential of cycloaddition strategies to install functional groups that can be precursors to diols. researchgate.net

The following table summarizes key aspects of these advanced synthetic methodologies.

| Methodology | Description | Potential Application to Adamantane Diols | Key Advantages |

| Multi-Component Reactions (MCRs) | Three or more reactants combine in a single step to form a complex product. tcichemicals.com | Synthesis of adamantane derivatives with diverse functional groups that could be converted to diols. | High atom economy, operational simplicity, rapid generation of molecular diversity. frontiersin.org |

| Cascade Cycloadditions | A series of intramolecular cycloadditions builds a complex framework from a simpler starting material. mdpi.com | Construction of the core adamantane skeleton with pre-installed functional handles for subsequent hydroxylation. | High efficiency in building molecular complexity, formation of multiple bonds in one operation. |

| 1,3-Dipolar Cycloadditions | Reaction of a 1,3-dipole (e.g., nitrone) with a dipolarophile to form a five-membered heterocycle. researchgate.net | Introduction of functional groups that can be transformed into hydroxyl groups, such as in aminoalcohols. | Mild reaction conditions, high stereoselectivity. researchgate.net |

Derivatization and Transformation of 4-Methyladamantane-1,4-diol

Chemical Modifications and Subsequent Reactions (e.g., deoxygenation, alkenylation)

Once synthesized, 4-methyladamantane-1,4-diol serves as a versatile building block for further chemical transformations. Its two hydroxyl groups, one tertiary and one at a bridgehead position, exhibit differential reactivity, allowing for selective modifications. Key transformations include deoxygenation and alkenylation, which alter the core structure and provide access to a range of other adamantane derivatives.

Deoxygenation: The removal of one or both hydroxyl groups from 4-methyladamantane-1,4-diol is a significant transformation. When 4-methyladamantane-1,4-diol (referred to as compound 17 in a relevant study) is treated with a mixture of 2-propanol and sulfuric acid, a combination of deoxygenation and alkenylation occurs. researchgate.net The deoxygenation process leads to the formation of 2-methyladamantane. researchgate.net The efficiency of such deoxygenation reactions can be influenced by the nature of the reducing system. For instance, tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) in combination with a hydrosilane reductant has been shown to be effective for the deoxygenation of alcohols. rsc.org This method proceeds via the activation of the C-O bond by the Lewis acidic boron center, followed by reduction. rsc.orgacs.org

Alkenylation: In parallel with deoxygenation, the treatment of 4-methyladamantane-1,4-diol with acidic conditions can also lead to alkenylation products. researchgate.net This is a consequence of dehydration of one of the hydroxyl groups to form a carbocation, which can then undergo elimination to form a double bond within the adamantane framework or react with another molecule to form dimers or oligomers. The specific products formed are highly dependent on the reaction conditions, including the acid concentration and temperature.

The following table provides a summary of these key reactions.

| Transformation | Reagents/Conditions | Primary Product(s) | Significance |

| Deoxygenation | 2-propanol, H₂SO₄ researchgate.net | 2-Methyladamantane | Provides access to the corresponding hydrocarbon derivative. |

| Alkenylation | Acidic conditions researchgate.net | Adamantene derivatives, dimers | Creates unsaturated adamantane structures for further functionalization. |

Utility as a Precursor in Complex Molecule Synthesis

The rigid, three-dimensional structure of the adamantane cage makes it a desirable pharmacophore and a valuable component in materials science. 4-Methyladamantane-1,4-diol, with its reactive hydroxyl groups, is a key precursor for incorporating the adamantane moiety into more complex molecular architectures.

The diol functionality allows for the attachment of various other molecules through esterification, etherification, or other condensation reactions. For example, adamantane-1,3-diol has been utilized as a spacer for the synthesis of adamantane-based Gemini surfactants. acs.org Similarly, 4-methyladamantane-1,4-diol could be employed to create novel surfactants or polymers with unique properties conferred by the bulky and lipophilic adamantane core.

Furthermore, the hydroxyl groups can be converted into other functional groups, expanding the synthetic utility of the molecule. For instance, they can be transformed into leaving groups, such as tosylates or halides, to facilitate nucleophilic substitution reactions. This opens up pathways for the synthesis of a wide array of 1,4-disubstituted 4-methyladamantane derivatives with potential applications in drug discovery and materials science. The introduction of nitrogen-containing functionalities, for example, is of particular interest for the development of new therapeutic agents.

The strategic derivatization of 4-methyladamantane-1,4-diol allows for the precise tuning of the physicochemical properties of the resulting molecules, such as solubility, lipophilicity, and thermal stability, which is crucial for their intended applications.

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography for Solid-State Molecular Architectures

The analysis of adamantane-based compounds by X-ray diffraction confirms the rigid chair-chair conformation of the carbon skeleton. acs.org In the case of substituted adamantanes, such as the ester derivatives of 2-(Adamantan-1-yl)-2-oxoethanol, crystallographic analysis reveals detailed insights into their molecular packing and intermolecular interactions within the crystal lattice. nih.gov For 4-Methyladamantane-1,4-diol, X-ray crystallography would be the ideal method to unequivocally establish the syn or anti relationship of the methyl and hydroxyl groups relative to the adamantane (B196018) cage. This stereochemical information is crucial as it significantly influences the molecule's physical and chemical properties. Studies on related adamantane derivatives have successfully used this technique to resolve complex structural questions, such as the tunnel size of enzymes when bound to adamantane inhibitors. nih.gov

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined with high precision. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Connectivity

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For adamantane derivatives, both ¹H and ¹³C NMR provide critical data on the chemical environment of each nucleus, allowing for the determination of the compound's connectivity.

In 1,4-disubstituted adamantanes, the chemical shifts of the cage protons and carbons are influenced by the electronic effects of the substituents. irb.hr For 4-Methyladamantane-1,4-diol, the presence of two hydroxyl groups, which are electron-withdrawing, and a methyl group, which is electron-donating, creates a distinct pattern of chemical shifts. The symmetry of the adamantane core is broken by the substitution, leading to a complex spectrum with multiple, often overlapping, signals for the methylene (B1212753) (CH₂) and methine (CH) protons of the cage. scielo.org.za The ¹³C NMR spectrum is similarly complex but provides key information, particularly for the quaternary carbons at positions 1 and 4.

Representative ¹³C NMR Chemical Shift Data for 1,4-Disubstituted Adamantane Analogs

| Compound | C1 (ppm) | C4 (ppm) | Other Adamantane Carbons (ppm range) | Source |

|---|---|---|---|---|

| anti-1-carboxyethyl-4-hydroxyadamantane | 67.61 | 39.24 | 29.58 - 48.37 | irb.hr |

This table showcases typical chemical shifts for the substituted bridgehead carbons in related 1,4-disubstituted adamantane structures, illustrating the influence of substituents.

Two-Dimensional NMR Techniques for Proton and Carbon Correlations

Due to the spectral complexity of substituted adamantanes, one-dimensional NMR is often insufficient for a complete structural assignment. Two-dimensional (2D) NMR techniques are essential for resolving ambiguities and establishing definitive correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons (¹H-¹H correlations), typically over two or three bonds. It is used to trace the connectivity of the proton network throughout the adamantane cage. irb.hr

HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded protons and carbons (¹H-¹³C correlations). By combining COSY and HETCOR/HSQC data, chemists can "walk" around the molecular skeleton, assigning each proton and its attached carbon. irb.hr

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds), which is crucial for identifying connections through quaternary carbons, such as C1 and C4 in 4-Methyladamantane-1,4-diol.

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): Although requiring larger sample quantities, this technique provides unambiguous C-C bond connectivity, which can be invaluable for complex structures. researchgate.net

These 2D methods are routinely applied to confirm the structure of novel adamantane derivatives. irb.hrresearchgate.net

Applications of Solid-Phase NMR in Adamantane Derivative Analysis

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form, making it complementary to X-ray crystallography, especially for amorphous or poorly crystalline substances. Adamantane itself is widely used as an external reference standard for ¹³C chemical shifts in ssNMR because of its high crystallinity and rapid molecular tumbling in the solid state, which results in sharp, well-defined signals. nih.govpensoft.net

For adamantane derivatives, ssNMR, often combined with Magic Angle Spinning (MAS) to reduce signal broadening, can provide information about molecular conformation and packing that is unique to the solid state. rsc.orguni-tuebingen.de This is particularly useful for analyzing polymers incorporating adamantane units or for studying host-guest complexes where the adamantane derivative is encapsulated.

¹³C Chemical Shift Reference Values for Solid Adamantane

| Signal | Chemical Shift (ppm) at 25 °C |

|---|---|

| CH | 37.777 |

Data from Brouwer & Mikolajewski, 2022. nih.gov These values are used to calibrate the chemical shift scale in solid-state NMR experiments.

Mass Spectrometry in Elucidating Reaction Pathways and Intermediate Detection

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound with high accuracy and to gain structural information from its fragmentation patterns.

For 4-Methyladamantane-1,4-diol, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular formula of C₁₁H₁₈O₂ and a molecular weight of 182.26 g/mol . nih.gov The fragmentation pattern provides clues about the structure's stability and can help identify functional groups. Research on adamantane tertiary alcohols has shown that fragmentation across the C-C bonds of the adamantane cage increases with the number of hydroxyl groups present. researchgate.net This suggests that 4-Methyladamantane-1,4-diol would exhibit characteristic fragmentation pathways involving the loss of water (H₂O) and methyl (CH₃) groups, as well as cleavage of the cage structure.

Furthermore, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to separate components of a reaction mixture before MS analysis. peerj.com This is particularly valuable for monitoring the progress of a synthesis, identifying byproducts, and detecting transient intermediates, thereby helping to elucidate reaction mechanisms. researchgate.net

Mechanistic Investigations of Chemical Transformations Involving 4 Methyladamantane 1,4 Diol

Reaction Mechanisms of Adamantane (B196018) Diol Conversions

The conversion of adamantane derivatives often proceeds through carbocationic intermediates, with the solvent and reaction conditions playing a critical role in dictating the product distribution. For instance, the solvolysis of related protoadamantane (B92536) precursors highlights the formation of diols through rearrangement pathways. The exposure of exo-4-methylprotoadamantan-4-ol to sulfuric acid in different solvent systems demonstrates this dependency. nih.gov In a solvent mixture of methanol (B129727) and water (3:1), the primary product is the rearranged diol, emphasizing the role of water as a nucleophile in trapping the carbocation. nih.gov

A key precursor to adamantane diols is protoadamantan-4-one, which can be converted to an isomeric mixture of oxiranes. nih.gov The subsequent opening of these oxirane rings using catalytic amounts of mineral acids leads to the formation of a carbocation on the more substituted internal carbon, which then readily rearranges to yield a diol. nih.gov This highlights a common mechanistic route for the synthesis of 1,2-diols within the adamantane framework. nih.gov

| Precursor | Reagents/Conditions | Major Product(s) | Product Distribution/Yield |

| exo-4-methylprotoadamantan-4-ol | H₂SO₄ in 3:1 MeOH:H₂O | Rearranged diol (175) | Major product |

| exo-4-methylprotoadamantan-4-ol | H₂SO₄ in 2:1 CH₃CN:H₂O | Acetamide (176b), Rearranged diol (175) | 30% (Acetamide), Similar quantities of diol and elimination product |

| Protoadamantan-4-one | 1. Dimethyl sulfonium (B1226848) methylide 2. Catalytic mineral acid | Adamantane 1,2-diol (132) | Not specified |

Understanding Intramolecular Rearrangements of Adamantane and Protoadamantane Derivatives

Intramolecular rearrangements are fundamental to the chemistry of adamantane and its precursors, often driven by the formation of more stable carbocations within the rigid polycyclic system. The rearrangement of protoadamantane derivatives to the more stable adamantane skeleton is a classic example, famously demonstrated by Schleyer's Lewis acid-promoted isomerization of tetrahydrodicyclopentadiene. nih.gov This transformation is understood to proceed through a complex series of cationic 1,2-bond migrations and hydride shifts. nih.gov

The solvolysis of protoadamantanol derivatives provides insight into the mechanism of these rearrangements. For example, exo-protoadamantan-4-ol reacts rapidly under acidic conditions to yield adamantan-2-ol. nih.gov The mechanism involves the ionization of the C-O bond, facilitated by C-C hyperconjugation, leading to the formation of the more stable and less strained 2-adamantyl cation, which is subsequently trapped by water. nih.gov

The introduction of a methyl group, as in 4-methyl-protoadamantanol derivatives, influences the nature of the transition state during these rearrangements. nih.gov The reaction of protoadamantan-4-one with a Grignard reagent (MeMgX) produces a mixture of endo- and exo-4-methyl-protoadamantan-4-ol, which serve as precursors for studying these methyl-substituted rearrangements. nih.gov

| Precursor/Reactant | Catalyst/Conditions | Product(s) | Mechanistic Feature |

| Tetrahydrodicyclopentadiene | Lewis acid | Adamantane | Complex series of cationic 1,2 bond migrations and hydride shifts. nih.gov |

| exo-protoadamantan-4-ol | Acidic | Adamantan-2-ol | Ionization to the more stable 2-adamantyl cation via C-C hyperconjugation. nih.gov |

| Protoadamantan-4-one | MeMgX | endo- and exo-4-methyl-protoadamantan-4-ol | Formation of precursors for rearrangement studies. nih.gov |

Electrophilic and Nucleophilic Reaction Pathways on Substituted Adamantane Skeletons

The functionalization of the adamantane skeleton can be achieved through various electrophilic and nucleophilic reaction pathways. Electrophilic reactions often involve the formation of an adamantyl cation, which then reacts with a nucleophile. nih.gov For instance, the reaction of diolefins with N-bromosuccinimide (NBS) generates an electrophilic bromine that initiates cyclization, forming a cationic intermediate that is subsequently trapped by a nucleophilic fluorine atom. nih.gov The absence of noradamantane byproducts in certain reactions strongly suggests the involvement of an ionic electrophilic mechanism favoring the adamantyl cation. nih.gov

Nucleophilic substitution reactions on the adamantane core are also prevalent. tutoring-blog.co.uk These reactions involve an electron-rich nucleophile replacing a leaving group. tutoring-blog.co.uklibretexts.org The mechanism can be either SN1, proceeding through a carbocation intermediate, or SN2, involving a backside attack. tutoring-blog.co.uk Given the steric hindrance of the adamantane cage and the stability of the bridgehead carbocation, SN1-type mechanisms are often favored.

The interplay between electrophiles and nucleophiles is central to these transformations. An electrophilic attack is favored when the adamantane substrate is rendered electron-rich, while a nucleophilic attack is more likely when the framework is electron-deficient or contains a good leaving group. libretexts.org

| Reaction Type | Attacking Species | Substrate Feature | Mechanism Example |

| Electrophilic Addition | Electrophile (e.g., Br⁺ from NBS) nih.gov | Unsaturated bond on a precursor nih.gov | Electrophilic bromine triggers cyclization, forming a cationic intermediate trapped by a nucleophile (F⁻). nih.gov |

| Nucleophilic Substitution (SN1-type) | Nucleophile (e.g., H₂O, ROH) | Adamantane with a leaving group or carbocation intermediate | Formation of a stable adamantyl carbocation followed by attack of the nucleophile. tutoring-blog.co.uk |

Catalytic Mechanisms in Diol Functionalization (e.g., organocatalysis)

Catalysis plays a crucial role in the functionalization of adamantane derivatives, including diols. Lewis acids are effective in promoting rearrangements and functionalization reactions. nih.gov For example, a Lewis acid-promoted Meinwald rearrangement of an oxirane derived from protoadamantan-4-one leads to a carbaldehyde, showcasing a pathway that competes with diol formation. nih.gov

Photocatalysis has emerged as a powerful tool for the C-H functionalization of adamantane. nih.gov In one proposed mechanism, an excited photocatalyst abstracts a hydrogen atom from adamantane, generating an adamantyl radical. nih.gov This radical can then undergo further reactions, such as carbonylation, to introduce new functional groups. nih.gov While this method is typically applied to the hydrocarbon cage, its principles can be extended to functionalized derivatives.

Although specific examples of organocatalysis for the direct functionalization of 4-methyladamantane-1,4-diol are not detailed in the provided context, the general principles of organocatalysis, such as the activation of substrates through the formation of iminium or enamine intermediates, represent potential pathways for future research in modifying the diol or its derivatives.

Theoretical and Computational Chemistry Studies of 4 Methyladamantane 1,4 Diol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. unipd.it For 4-Methyladamantane-1,4-diol, these methods elucidate the distribution of electrons and the nature of its molecular orbitals, which are crucial for predicting its chemical reactivity. researchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO reflects its capacity to accept electrons. researchgate.netmdpi.com The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.net

Further quantum chemical descriptors that can be calculated for 4-Methyladamantane-1,4-diol include:

Ionization Potential (I): The energy required to remove an electron from the molecule. A low ionization potential suggests high reactivity. researchgate.netmdpi.com

Electron Affinity (A): The energy released when a molecule accepts an electron. researchgate.net

Electronegativity (χ): The ability of the molecule to attract electrons.

Global Hardness (η) and Softness (S): These parameters measure the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net

These parameters are typically calculated using various levels of theory, with Density Functional Theory (DFT) being a widely used approach for its balance of accuracy and computational cost. researchgate.netntnu.no The analysis of the molecular orbitals themselves provides a visual representation of where chemical reactions are most likely to occur. For instance, the regions of highest density for the HOMO are indicative of sites susceptible to electrophilic attack, whereas the LUMO highlights sites prone to nucleophilic attack.

| Parameter | Description | Significance for 4-Methyladamantane-1,4-diol |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; likely localized around the hydroxyl groups. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; important for interactions with electron-rich species. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | A key indicator of kinetic stability and chemical reactivity. researchgate.net |

| Ionization Potential (I) | Energy required to remove one electron | Relates to the molecule's potential as a reducing agent. mdpi.com |

| Electron Affinity (A) | Energy released upon gaining one electron | Relates to the molecule's potential as an oxidizing agent. researchgate.net |

Density Functional Theory (DFT) Analysis for Geometric Optimization and Energetic Properties

Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional structure of a molecule, a process known as geometric optimization. ntnu.no For 4-Methyladamantane-1,4-diol, DFT calculations can determine precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. ntnu.noresearchgate.net This is achieved by exploring the potential energy surface of the molecule to find the minimum energy conformation. rsc.org

Geometric optimization is crucial as the structure of a molecule dictates its physical and chemical properties. ntnu.no Once the optimized geometry is obtained, various energetic properties can be accurately calculated. These include:

Total Energy: The absolute energy of the molecule in its optimized state.

Heat of Formation: The change in enthalpy when the compound is formed from its constituent elements in their standard states.

Strain Energy: Adamantane (B196018) frameworks are nearly strain-free, but substituents can introduce localized strain. DFT can quantify this strain, which can influence reactivity.

Different exchange-correlation functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G(d,p), cc-pVTZ) can be employed in DFT calculations, with the choice depending on the desired accuracy and available computational resources. ntnu.nogithub.io The results from these calculations provide a detailed picture of the molecule's thermodynamic stability. rsc.org

| Property | Description | Typical Application for 4-Methyladamantane-1,4-diol |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C-O, O-H). | Predicting the structural parameters that could be compared with experimental data from X-ray crystallography. mdpi.com |

| Bond Angles | The angle formed between three connected atoms. | Understanding the local geometry around the substituted carbon atoms of the adamantane cage. |

| Dihedral Angles | The angle between two intersecting planes, defined by four atoms. | Describing the conformation of the methyl and hydroxyl substituents relative to the cage. |

| Energetic Properties | Values such as total energy, heat of formation, and strain energy. | Assessing the thermodynamic stability of the molecule and comparing it to other isomers or related compounds. rsc.org |

Computational Approaches to Reaction Dynamics and Mechanistic Pathways

Computational chemistry provides indispensable tools for investigating how chemical reactions occur. acs.org For reactions involving 4-Methyladamantane-1,4-diol, such as its synthesis or further functionalization, computational methods can map out the entire reaction pathway. This involves identifying and characterizing the structures of transition states and any intermediates that form along the path from reactants to products. acs.orgmdpi.com

The Intrinsic Reaction Coordinate (IRC) method is often used to follow the reaction path downhill from a transition state, confirming that it connects the intended reactants and products. acs.org A more detailed analysis can be performed using the Reaction Path Hamiltonian (RPH) and the Unified Reaction Valley Approach (URVA). acs.org This methodology partitions the reaction mechanism into distinct phases, such as reactant preparation, chemical transformation at the transition state, and product adjustment, offering a granular view of the structural changes throughout the reaction. acs.org

By calculating the activation energies (the energy barrier of the transition state), chemists can predict reaction rates and understand the factors controlling selectivity. For instance, computational studies can rationalize why a reaction occurs at a specific hydroxyl group or why a particular stereoisomer is formed preferentially. mdpi.com These insights are vital for optimizing reaction conditions and designing more efficient synthetic routes.

Molecular Modeling and Simulation of Adamantane-based Systems

While quantum chemical methods describe the electronic structure of a single molecule, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions within larger systems. pitt.eduacademicjournals.org Molecular Dynamics (MD) simulations, for example, can model the behavior of 4-Methyladamantane-1,4-diol in a solvent or interacting with a biological target like a protein or a lipid membrane. nih.govsemanticscholar.org

MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how the molecule moves, rotates, and changes conformation over time. wustl.edu This requires a 'force field,' a set of parameters that defines the potential energy of the system based on the positions of its atoms. academicjournals.org

For 4-Methyladamantane-1,4-diol, MD simulations could be used to:

Study its solvation properties by modeling its interactions with water or other solvent molecules. semanticscholar.org

Investigate its potential to permeate biological membranes by simulating its movement through a lipid bilayer. nih.gov

Analyze its binding dynamics within the active site of an enzyme, providing insights into its potential biological activity. semanticscholar.org

These simulations provide a microscopic view of dynamic processes that are often difficult to observe experimentally, bridging the gap between molecular structure and macroscopic function. fkit.hr

Application of Chemometrics for Data Analysis in Adamantane Research

Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. researchgate.net In the context of adamantane research, computational studies can generate vast datasets. For example, a study might involve calculating numerous quantum chemical descriptors for a series of related adamantane derivatives to understand structure-property relationships.

Chemometric techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, can be applied to these datasets. researchgate.net PCA can reduce the dimensionality of the data, identifying the most important calculated parameters that account for the variation within the series of compounds. PLS can be used to build predictive models, for instance, correlating calculated electronic properties with experimentally observed reactivity or biological activity.

Advanced Applications in Supramolecular Chemistry and Materials Science

Role as Molecular Building Blocks and Rigid Scaffolds in Chemical Synthesis

The adamantane (B196018) skeleton is frequently utilized in organic synthesis when properties like steric bulk, high lipophilicity, and exceptional rigidity are required. mdpi.com As a derivative, 4-methyladamantane-1,4-diol functions as a valuable molecular building block, providing a robust and predictable framework for constructing larger, more complex molecules. mdpi.comillinois.eduemolecules.com The term "building block" refers to a molecule that can be readily incorporated into a larger structure through chemical reactions. illinois.eduemolecules.com The rigidity of the adamantane cage is a key attribute, as it imparts conformational stability to the target molecules, which is crucial in applications such as drug design and catalyst development. researchgate.netresearchgate.net

Engineering of Supramolecular Host-Guest Recognition Systems

Supramolecular chemistry involves the study of systems composed of two or more molecules held together by non-covalent interactions. nih.gov In this context, 4-methyladamantane-1,4-diol is an excellent "guest" molecule due to its defined size, shape, and hydrophobic surface, allowing it to fit within the cavities of various "host" molecules. nih.govunh.edu

Macrocyclic hosts are large, ring-shaped molecules with central cavities, such as cyclodextrins, calixarenes, and cucurbiturils. nih.govresearchgate.net Adamantane and its derivatives are classic guest molecules for cyclodextrins (CDs), which are torus-shaped oligosaccharides. osti.govresearchgate.net The interaction is primarily driven by the hydrophobic effect, where the nonpolar adamantane cage is expelled from the aqueous environment to reside in the relatively nonpolar interior of the cyclodextrin (B1172386) cavity. osti.gov

The complexation of 4-methyladamantane-1,4-diol with a cyclodextrin host is a highly specific recognition process. The size of the adamantane cage is complementary to the cavity of β-cyclodextrin, leading to strong binding. The methyl and hydroxyl groups on the adamantane core can further modulate this interaction. The hydroxyl groups, being polar, may protrude from the cavity rim and interact with the solvent or the exterior of the host, influencing the orientation and stability of the resulting host-guest complex. These specific interactions are fundamental to creating molecular sensors and controlled-release drug delivery systems. researchgate.netthno.org

| Interaction Type | Description | Key Molecular Features Involved |

|---|---|---|

| Hydrophobic Interactions | The primary driving force for inclusion, where the nonpolar adamantane cage is encapsulated within the hydrophobic cavity of the host molecule to minimize contact with water. osti.gov | Adamantane cage, Host cavity |

| Van der Waals Forces | Close-contact attractive forces between the guest (adamantane cage) and the inner surface of the host, contributing to the stability of the complex. researchgate.net | Entire surface area of guest and host cavity |

| Hydrogen Bonding | Potential interactions between the hydroxyl groups of the diol and polar groups on the rim or interior of the host molecule, providing orientational specificity. | -OH groups of the diol, Polar groups of the host (e.g., hydroxyls on cyclodextrin) |

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. acs.org 4-Methyladamantane-1,4-diol can participate in self-assembly processes to form inclusion complexes. nih.govosti.gov An inclusion complex is formed when one chemical compound (the "host") forms a cavity in which molecules of a second "guest" compound are located. osti.gov

When mixed with a suitable host like β-cyclodextrin in a solution, 4-methyladamantane-1,4-diol will spontaneously enter the host's cavity to form a stable 1:1 inclusion complex. osti.gov The formation of these complexes can be detected and studied using techniques like NMR spectroscopy. This process can be exploited to modify the properties of the guest molecule, such as increasing its water solubility or protecting it from degradation. Furthermore, if the host or guest has multiple binding sites, these inclusion events can lead to the formation of larger, self-assembled supramolecular polymers. acs.org

Utility in Polymer Science and Nanomaterials Development

The incorporation of adamantane units into polymers can dramatically enhance their thermal stability, mechanical strength, and other physical properties. The diol functionality of 4-methyladamantane-1,4-diol makes it a suitable monomer for step-growth polymerization, allowing for its direct integration into polymer backbones like polyesters and polyurethanes. nih.gov

The rigid and bulky nature of the adamantane cage can be used to create polymers with significant free volume, leading to the formation of porous materials. researchgate.netresearchgate.net When 4-methyladamantane-1,4-diol is used as a monomer in polymerization, its rigid structure prevents the resulting polymer chains from packing closely together. This inefficient packing creates microscopic voids, resulting in materials with high porosity and surface area. Such porous polymers have potential applications in gas storage, separation, and catalysis.

Furthermore, nanomaterials derived from polymers containing 4-methyladamantane-1,4-diol can act as molecular carriers. mdpi.com For example, nanoparticles made from these polymers can encapsulate other molecules, such as drugs, within their porous structure or hydrophobic domains. mdpi.comresearchgate.net The host-guest chemistry of the adamantane moiety can also be harnessed to non-covalently attach molecules to the surface of these nanomaterials. osti.gov

Adamantane-containing polymers are of interest for applications in optical and electronic materials due to their unique properties, including high transparency, thermal stability, and low dielectric constants. researchgate.netresearchgate.netresearchgate.net Incorporating 4-methyladamantane-1,4-diol into polymers can lead to materials with improved optical clarity and a low refractive index. Its aliphatic, saturated structure contributes to minimal light absorption in the visible spectrum.

In the realm of molecular electronics, the adamantane cage acts as a rigid, insulating spacer. researchgate.netresearchgate.net By integrating 4-methyladamantane-1,4-diol into polymer chains, it is possible to create materials that can be used as dielectric layers in capacitors or as insulating matrices in nanocomposites for electronic applications. researchgate.netresearchgate.net The precise structure of the adamantane unit helps to control the spacing and interaction between conductive components within a material. bldpharm.com

| Application Area | Property Imparted by Adamantane Moiety | Resulting Material/Device |

|---|---|---|

| Porous Polymers | Creates high free volume due to rigid, bulky shape, preventing efficient chain packing. researchgate.netresearchgate.net | Gas separation membranes, sorbent materials |

| Advanced Polyesters/Polyurethanes | Increases glass transition temperature (Tg) and enhances thermal and mechanical stability. nih.gov | High-performance plastics, specialty films |

| Molecular Carriers | Provides hydrophobic pockets for encapsulation and a scaffold for attaching targeting ligands via host-guest chemistry. osti.govmdpi.com | Drug delivery systems, nanomedicine platforms |

| Optical Materials | Lowers refractive index and improves transparency due to its aliphatic nature. | Optical lenses, coatings, transparent films |

| Molecular Electronic Devices | Acts as an insulating component, providing a low dielectric constant. researchgate.netresearchgate.net | Low-k dielectric insulators, organic electronics |

Integration into Organometallic Coordination Chemistry

The integration of specific diol ligands into organometallic coordination chemistry is a field of growing interest, offering pathways to novel materials with unique structural and functional properties. However, a thorough review of available scientific literature indicates a significant gap in research specifically concerning the use of 4-Methyladamantane-1,4-diol as a ligand in the synthesis of organometallic complexes.

While the broader family of adamantane derivatives has been utilized in the development of organometallic catalysts and coordination polymers, specific studies detailing the coordination behavior of 4-Methyladamantane-1,4-diol with metal centers are not readily found in the public domain. researchgate.netnih.govuq.edu.au The rigid, three-dimensional structure of the adamantane cage is often exploited to create bulky ligands that can influence the steric and electronic properties of a metal center in a catalytic cycle. uq.edu.au For instance, various functionalized adamantanes, such as those with carboxylate or triazole groups, have been successfully employed as tectons (building blocks) for the synthesis of coordination polymers with diverse network structures. rsc.orgresearchgate.net

The diol functional groups on 4-Methyladamantane-1,4-diol present potential coordination sites. In principle, the oxygen atoms of the hydroxyl groups could act as donors to a metal center, potentially forming monomeric complexes or bridging multiple metal ions to create polynuclear structures or coordination polymers. The presence of the methyl group adds a further element of steric bulk and electronic modification compared to an unsubstituted adamantane-1,4-diol.

Despite this potential, there is a lack of published research that details the synthesis, structural characterization (e.g., via X-ray crystallography or NMR spectroscopy), or investigation of the properties of organometallic compounds derived from 4-Methyladamantane-1,4-diol. Consequently, no data tables of specific research findings, such as metal-ligand bond lengths, coordination geometries, or catalytic activities for complexes of this particular ligand, can be compiled at this time. The exploration of 4-Methyladamantane-1,4-diol in organometallic coordination chemistry remains an open area for future research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.